

# Cross-referencing Ethyl p-tolylacetate spectral data with chemical databases

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## Compound of Interest

Compound Name: *Ethyl p-tolylacetate*

Cat. No.: *B081175*

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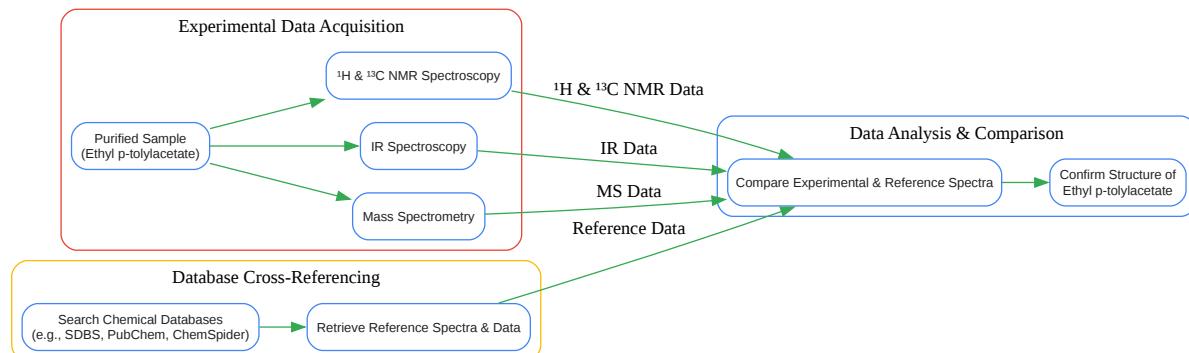
## A Comparative Guide to the Spectral Analysis of Ethyl p-tolylacetate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectral data for **Ethyl p-tolylacetate** and its structural isomers, Ethyl o-tolylacetate and Ethyl m-tolylacetate. The information presented is cross-referenced with established chemical databases and supported by detailed experimental protocols for key analytical techniques. This document aims to serve as a valuable resource for the identification, characterization, and quality control of these compounds in a research and development setting.

## Cross-Referencing Spectral Data with Chemical Databases: A Logical Workflow

The accurate identification of a chemical compound relies on the careful comparison of experimentally obtained spectral data with verified data from reputable chemical databases. This workflow ensures the reliability of the structural assignment.



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Caption: Workflow for cross-referencing experimental spectral data with chemical databases.

## Comparative Spectral Data

The following table summarizes the key spectral data for **Ethyl p-tolylacetate** and its ortho and meta isomers. This data has been compiled from various reputable sources, including the Spectral Database for Organic Compounds (SDBS).

Compound	$^1\text{H}$ NMR ( $\delta$ , ppm)	$^{13}\text{C}$ NMR ( $\delta$ , ppm)	IR ( $\text{cm}^{-1}$ )	Mass Spec. (m/z)
Ethyl p-tolylacetate	1.23 (t, 3H), 2.33 (s, 3H), 3.56 (s, 2H), 4.12 (q, 2H), 7.12 (d, 2H), 7.18 (d, 2H)	14.2, 21.1, 40.8, 60.7, 129.0, 129.3, 131.3, 136.9, 171.6	2980, 1735 (C=O), 1515, 1240, 1155, 1020, 810	178 (M+), 105, 91, 77
Ethyl o-tolylacetate	1.24 (t, 3H), 2.30 (s, 3H), 3.63 (s, 2H), 4.13 (q, 2H), 7.10-7.25 (m, 4H)	14.2, 19.4, 38.9, 60.6, 126.2, 127.3, 130.4, 130.5, 132.8, 136.5, 171.4	2980, 1735 (C=O), 1495, 1460, 1150, 1030, 740	178 (M+), 105, 91, 77
Ethyl m-tolylacetate	1.24 (t, 3H), 2.34 (s, 3H), 3.56 (s, 2H), 4.13 (q, 2H), 7.00-7.25 (m, 4H)	14.2, 21.4, 41.2, 60.6, 126.2, 128.5, 129.3, 130.0, 134.2, 138.2, 171.5	2980, 1735 (C=O), 1610, 1490, 1160, 1020, 780	178 (M+), 105, 91, 77

## Experimental Protocols

The following are generalized protocols for the acquisition of the spectral data presented above. Specific instrument parameters may vary.

- $^1\text{H}$  and  $^{13}\text{C}$  NMR:
  - Sample Preparation: A small amount of the analyte (typically 5-25 mg for  $^1\text{H}$ , 20-100 mg for  $^{13}\text{C}$ ) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d,  $\text{CDCl}_3$ ) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).
  - Instrumentation: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz) is used.
- $^1\text{H}$  NMR Acquisition:
  - A standard single-pulse experiment is performed.

- Key parameters include a 30-45° pulse angle, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
- $^{13}\text{C}$  NMR Acquisition:
  - A proton-decoupled experiment is typically run to simplify the spectrum.
  - A longer relaxation delay (e.g., 2-5 seconds) is often necessary due to the longer relaxation times of carbon nuclei. For quantitative analysis, even longer delays (5 times the longest T1) and inverse-gated decoupling are used to suppress the Nuclear Overhauser Effect (NOE).[1][2][3]
- Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phased, and baseline corrected. The chemical shifts are referenced to the solvent peak or TMS.
- Attenuated Total Reflectance (ATR)-FTIR:
  - Sample Preparation: A small drop of the neat liquid sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).[4]
  - Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory is used.
  - Acquisition: A background spectrum of the clean, empty ATR crystal is first collected. The sample is then applied, and the sample spectrum is recorded. The instrument collects an interferogram which is then Fourier-transformed to produce the final spectrum.
  - Data Processing: The final spectrum is typically presented in terms of transmittance or absorbance versus wavenumber ( $\text{cm}^{-1}$ ).
- Thin Film "Neat" Method:
  - Sample Preparation: A drop of the liquid sample is placed on a salt plate (e.g., NaCl or KBr), and a second salt plate is placed on top to create a thin film.[5][6]
  - Acquisition: The "sandwich" is placed in the sample holder of the FTIR spectrometer, and the spectrum is acquired. A background scan is taken prior to the sample analysis.

- Electron Ionization (EI)-MS:
  - Sample Introduction: A small amount of the volatile liquid sample is introduced into the ion source, where it is vaporized.[7][8]
  - Ionization: In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[7][9]
  - Mass Analysis: The resulting positively charged ions (molecular ion and fragment ions) are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
  - Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of relative ion abundance versus m/z.

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